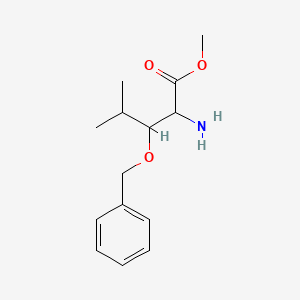
3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone is a synthetic compound with the molecular formula C20H26O6S and a molecular weight of 394.48 . It is characterized by its nearly colorless crystalline appearance . This compound is a derivative of epiestriol, a type of estrogen, and features a cyclic sulfone group, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone typically involves the following steps :
Starting Material: The synthesis begins with epiestriol, which is chemically modified to introduce the methoxymethyl group at the 3-position.
Formation of Cyclic Sulfone: The cyclic sulfone group is introduced through a series of reactions involving sulfonation and cyclization.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyclic sulfone group to sulfides.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone involves its interaction with estrogen receptors. The methoxymethyl group and cyclic sulfone moiety contribute to its binding affinity and selectivity for these receptors . Upon binding, the compound can modulate the expression of estrogen-responsive genes, influencing various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxymethyl-16alpha,17beta-epiestriol: Lacks the cyclic sulfone group, resulting in different chemical properties and biological activities.
16alpha,17beta-Epiestriol-O-cyclic sulfone: Lacks the methoxymethyl group, affecting its reactivity and interactions with biological targets.
Uniqueness
3-Methoxymethyl-16alpha,17beta-epiestriol-O-cyclic sulfone is unique due to the presence of both the methoxymethyl group and the cyclic sulfone moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C20H26O5S |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
(1R,2S,4S,8R,9S,12S)-16-ethoxy-9-methyl-5,7-dioxa-6λ6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide |
InChI |
InChI=1S/C20H26O5S/c1-3-23-13-5-7-14-12(10-13)4-6-16-15(14)8-9-20(2)17(16)11-18-19(20)25-26(21,22)24-18/h5,7,10,15-19H,3-4,6,8-9,11H2,1-2H3/t15-,16-,17+,18+,19+,20+/m1/s1 |
Clé InChI |
JVVUTCZABCFENT-MILMJNAHSA-N |
SMILES isomérique |
CCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)C[C@H]5[C@@H]4OS(=O)(=O)O5)C |
SMILES canonique |
CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CC5C4OS(=O)(=O)O5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


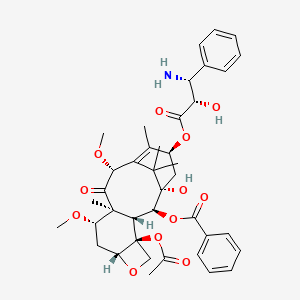


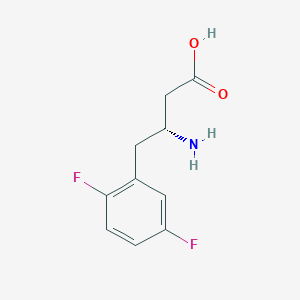
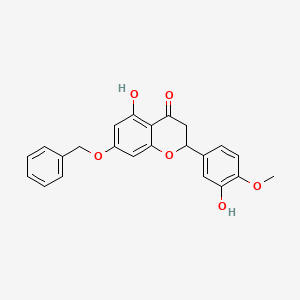
![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)

![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)
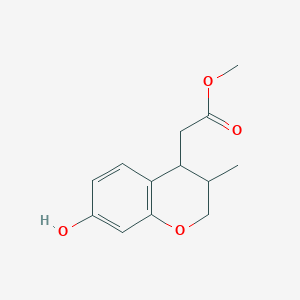
![tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)
![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)
![1-[(4-Aminobutyl)amino]-4-[[3-(dimethylamino)propyl]amino]-9,10-anthracenedione-Hydrochloride salt](/img/structure/B13858151.png)
